(2-Ciclobutiletil)(etil)amina

Descripción general

Descripción

“(2-Cyclobutylethyl)(ethyl)amine” is a chemical compound used in various organic transformations . It is often used as a starting material in the synthesis of diverse heterocyclic compounds .

Synthesis Analysis

The synthesis of amines like “(2-Cyclobutylethyl)(ethyl)amine” can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Chemical Reactions Analysis

Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known to undergo various chemical reactions. They can act as weak organic bases, reacting with acids to form salts . They can also undergo oxidation reactions .

Physical And Chemical Properties Analysis

Amines, including “(2-Cyclobutylethyl)(ethyl)amine”, are known for their ability to act as weak organic bases . They can react with acids to form salts, which are soluble in water .

Aplicaciones Científicas De Investigación

Biocatálisis en Síntesis Farmacéutica

La biocatálisis se ha convertido en una herramienta poderosa en la química sintética, particularmente para el desarrollo de fármacos que contienen aminas quirales. El compuesto (2-Ciclobutiletil)(etil)amina puede utilizarse en procesos biocatalíticos para crear métodos más seguros, eficientes y rentables para la fabricación de fármacos. Este enfoque ofrece una alternativa más ecológica a las rutas tradicionales catalizadas por metales de transición y permite la instalación en etapas tardías de funcionalidades de amina quiral con un excelente control estereoquímico .

Química Atmosférica y Formación de Aerosoles

En la ciencia atmosférica, las aminas como la this compound juegan un papel importante en la formación y el envejecimiento de los aerosoles. Contribuyen a las partículas de aerosol a través de diversos mecanismos, como la condensación de productos de oxidación, la disolución directa, las reacciones ácido-base y las reacciones de sustitución. Comprender el comportamiento de estas aminas es crucial para comprender su impacto en la calidad del aire y el cambio climático .

Síntesis de Compuestos Heterocíclicos

Los compuestos heterocíclicos son estructuralmente diversos y tienen amplias aplicaciones en la química medicinal. La this compound puede incorporarse a la síntesis de compuestos heterocíclicos que contienen azufre, que se encuentran en productos naturales y medicamentos. Estos compuestos también sirven como agentes aromatizantes en productos alimenticios, lo que destaca la versatilidad de las aminas en la investigación química .

Desarrollo de Fármacos Antiinflamatorios

La estructura de la this compound puede explotarse en la síntesis de derivados de pirimidina, que exhiben potentes efectos antiinflamatorios. Las pirimidinas actúan inhibiendo la expresión y las actividades de los mediadores inflamatorios clave, lo que las convierte en valiosas para el desarrollo de nuevos fármacos antiinflamatorios .

Aplicaciones Biológicas y Síntesis de Aminoácidos

Las aminas y sus derivados son fundamentales en la biología, particularmente en forma de aminoácidos. This compound podría utilizarse en la síntesis de aminoácidos, que son esenciales para la construcción de proteínas y funcionan como transportadores de neurotransmisores .

Mecanismo De Acción

Target of Action

Amines, in general, are known to interact with various biological targets, including receptors and enzymes . The specific targets would depend on the structure and properties of the amine.

Mode of Action

Amines are known to exert their effects by releasing endogenous noradrenaline from adrenergic nerve endings . This process involves the amine being taken up into the nerve ending and displacing noradrenaline, which then leaves the nerve ending and interacts with adrenergic receptors .

Biochemical Pathways

For instance, if the amine interacts with adrenergic receptors, it could affect pathways related to the sympathetic nervous system .

Pharmacokinetics

They are typically metabolized in the liver and excreted in the urine .

Result of Action

Based on the general properties of amines, it can be inferred that the compound may influence cellular processes by interacting with its targets and modulating their activity .

Action Environment

The action, efficacy, and stability of (2-Cyclobutylethyl)(ethyl)amine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the amine, and the temperature . .

Safety and Hazards

Direcciones Futuras

The future directions for the use of “(2-Cyclobutylethyl)(ethyl)amine” could involve its further exploitation for the rapid synthesis of versatile biologically relevant heterocycles . It could also be used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Análisis Bioquímico

Biochemical Properties

(2-Cyclobutylethyl)(ethyl)amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amine metabolism, such as monoamine oxidases and transaminases . These interactions often involve the formation of Schiff bases or imines, which are crucial intermediates in many biochemical pathways . Additionally, (2-Cyclobutylethyl)(ethyl)amine can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function .

Cellular Effects

The effects of (2-Cyclobutylethyl)(ethyl)amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, (2-Cyclobutylethyl)(ethyl)amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of key proteins . This modulation can result in changes in gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, (2-Cyclobutylethyl)(ethyl)amine exerts its effects through several mechanisms. One primary mechanism involves the binding to specific receptors or enzymes, leading to either inhibition or activation of their activity . For instance, (2-Cyclobutylethyl)(ethyl)amine can inhibit monoamine oxidase, resulting in increased levels of monoamines in the cell . Additionally, it can form covalent bonds with nucleophilic sites on proteins, leading to changes in their conformation and activity .

Temporal Effects in Laboratory Settings

The temporal effects of (2-Cyclobutylethyl)(ethyl)amine in laboratory settings have been studied extensively. Over time, the stability and degradation of (2-Cyclobutylethyl)(ethyl)amine can influence its efficacy and potency . In vitro studies have shown that (2-Cyclobutylethyl)(ethyl)amine remains stable under physiological conditions for extended periods, but it can degrade in the presence of strong acids or bases . Long-term exposure to (2-Cyclobutylethyl)(ethyl)amine has been associated with changes in cellular function, such as altered metabolic rates and gene expression patterns .

Dosage Effects in Animal Models

The effects of (2-Cyclobutylethyl)(ethyl)amine vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, (2-Cyclobutylethyl)(ethyl)amine can exhibit toxic effects, including hepatotoxicity and neurotoxicity . Threshold effects have been identified, where certain dosages lead to significant changes in physiological parameters, such as blood pressure and heart rate .

Metabolic Pathways

(2-Cyclobutylethyl)(ethyl)amine is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450 oxidases, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Additionally, (2-Cyclobutylethyl)(ethyl)amine can affect the activity of metabolic enzymes, altering the overall metabolic profile of the cell .

Transport and Distribution

The transport and distribution of (2-Cyclobutylethyl)(ethyl)amine within cells and tissues are mediated by specific transporters and binding proteins . For instance, it can be transported across cell membranes by amine transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, (2-Cyclobutylethyl)(ethyl)amine can bind to various intracellular proteins, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of (2-Cyclobutylethyl)(ethyl)amine is crucial for its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and mitochondria . Targeting signals and post-translational modifications can direct (2-Cyclobutylethyl)(ethyl)amine to these compartments, where it can exert its biochemical effects . Additionally, the localization of (2-Cyclobutylethyl)(ethyl)amine can influence its interactions with other biomolecules, affecting its overall activity .

Propiedades

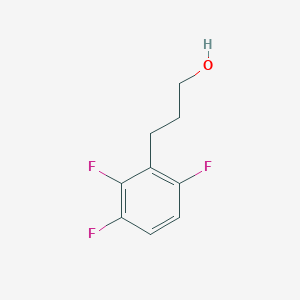

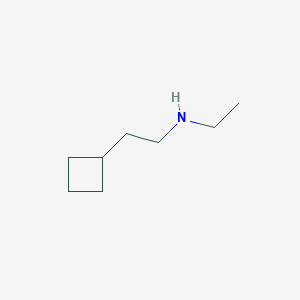

IUPAC Name |

2-cyclobutyl-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c1-2-9-7-6-8-4-3-5-8/h8-9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXSSZJDKKPUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

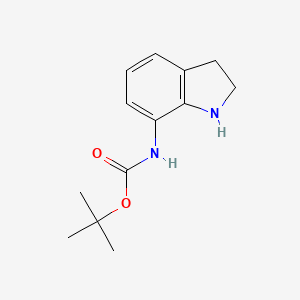

![methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1465092.png)